molecular formula C13H16BClO3 B1456938 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride CAS No. 380499-68-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No. B1456938
M. Wt: 266.53 g/mol
InChI Key: WOCXUWRCQSFHNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetramethyl-1,3,2-dioxaborolane derivatives are often synthesized through borylation reactions .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : The compound has been synthesized through Pd-catalyzed borylation of arylbromides, proving effective especially for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
  • Molecular Structure Analysis : Research has focused on analyzing its molecular structure using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies have also applied density functional theory (DFT) for molecular structural calculations (Huang et al., 2021).

Applications in Sensing and Detection

  • Fluorescence Probes : Utilized in developing near-infrared fluorescence off-on probes for the detection of benzoyl peroxide in various samples and imaging in living cells and zebrafish (Tian et al., 2017).
  • Sensing Hydrogen Peroxide : Employed in boronate-based fluorescence probes for detecting hydrogen peroxide. These probes show changes in fluorescence intensity upon reaction with hydrogen peroxide, indicating their potential in explosive detection and environmental monitoring (Lampard et al., 2018).

Chemical and Material Synthesis

  • Suzuki Coupling : The compound has been used in Suzuki coupling reactions, contributing to the synthesis of various heteroaryl-linked benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
  • Nanohybrid Synthesis : Its derivatives have been incorporated in the synthesis of octavinylsilsesquioxane (OVS) for potential use in nanohybrid synthesis. This includes functionalization with groups like bromophenyl and trimethylsilylacetylene (Cheng, Vautravers, Morris, & Cole-Hamilton, 2008).

Pharmacological Applications

  • Metal Ion Chelation : Studies have explored its use in developing prochelators responsive to hydrogen peroxide for chelating metal ions. This application is significant in preventing metal-promoted oxidative damage (Leed et al., 2011).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXUWRCQSFHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173502
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

CAS RN

380499-68-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380499-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Iqbal, AA Khan, NZ Butt, RS Ashraf… - Journal of Materials …, 2023 - pubs.rsc.org
Photoactive interfaces derived from all organic double cable polymers (O-DCPs) which consist of covalently conjugated photoelectron donor (D) and electron acceptor (A) molecular …
Number of citations: 0 pubs.rsc.org
N DiCesare, JR Lakowicz - Chemical Communications, 2001 - pubs.rsc.org
A diphenyloxazole substituted with a dimethylamino and a boronic acid group showing intramolecular charge transfer in the excited state undergoes large spectral changes in the …
Number of citations: 58 pubs.rsc.org
S Charier, O Ruel, JB Baudin, D Alcor… - … A European Journal, 2006 - Wiley Online Library
This paper evaluates the 5‐aryl‐2‐pyridyloxazole backbone to engineer donor–acceptor fluorescent pH probes after one‐ or two‐photon absorption. Parent fluorophores, as well as …
C D'Silva - Journal of Chemical Research, 2021 - journals.sagepub.com
The synthesis of 1-(4-boronobenzyl)-1H-pyrrole was investigated using three different routes. Two key routes that involved the introduction of the boronate group protected as the …
Number of citations: 1 journals.sagepub.com

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